

# Picropodophyllin (AXL1717): A Comparative Meta-Analysis of Clinical Trial Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Picropodophyllin*

Cat. No.: B173353

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **picropodophyllin** (AXL1717), a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). We will objectively compare its performance with alternative AXL inhibitors, supported by experimental data, to offer valuable insights for researchers and drug development professionals.

## Introduction to Picropodophyllin (AXL1717)

**Picropodophyllin** (AXL1717) is an orally bioavailable small molecule that has been investigated for its anti-cancer properties. It primarily functions as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival.<sup>[1][2]</sup> Overexpression and activation of the IGF-1R signaling pathway are implicated in the development and progression of various cancers, making it a rational target for therapeutic intervention.<sup>[3]</sup>

## Mechanism of Action: The IGF-1R Signaling Pathway

**Picropodophyllin** exerts its anti-tumor effects by interfering with the IGF-1R signaling cascade. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events. Two major pathways are activated: the

phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/ERK pathway. These pathways collectively promote cell survival, proliferation, and differentiation.<sup>[4][5]</sup> **Picropodophyllin**'s inhibition of IGF-1R phosphorylation effectively blocks these downstream signals.

[Click to download full resolution via product page](#)**Figure 1: Picropodophyllin's Inhibition of the IGF-1R Signaling Pathway.**

## Clinical Trial Data for Picropodophyllin (AXL1717)

**Picropodophyllin** has been evaluated in several early-phase clinical trials across different cancer types. Below is a summary of the key findings.

### Phase I Trial in Relapsed Malignant Astrocytomas

A Phase I study investigated the safety and preliminary efficacy of AXL1717 in nine patients with recurrent glioblastoma or gliosarcoma.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Efficacy:

| Endpoint                               | Result                                                                                        |
|----------------------------------------|-----------------------------------------------------------------------------------------------|
| <b>Tumor Response (Stable Disease)</b> | <b>44% (4 out of 9 patients)<a href="#">[1]</a><a href="#">[6]</a></b>                        |
| Prolonged Stable Disease               | 3 patients experienced stable disease for 8-12 months <a href="#">[1]</a> <a href="#">[6]</a> |

| Overall Survival (in patients with stable disease) | Ranged from 20 to 33 months[\[1\]](#) |

Safety: The most common treatment-related adverse event was neutropenia, which was generally reversible.[\[1\]](#)[\[2\]](#) One patient experienced a fatal sepsis due to pancytopenia.[\[1\]](#)[\[6\]](#)

### Phase Ia/b Trial in Advanced Solid Tumors

This dose-escalation study enrolled patients with various advanced solid tumors who had no remaining treatment options.

Efficacy (Phase Ib):

| Endpoint                                    | Result                                                                      |
|---------------------------------------------|-----------------------------------------------------------------------------|
| <b>Partial Tumor Response</b>               | <b>4 patients (mainly with NSCLC)<a href="#">[7]</a><a href="#">[8]</a></b> |
| Stable Disease                              | 12 patients with NSCLC <a href="#">[8]</a>                                  |
| Median Time to Progression (NSCLC patients) | 31 weeks <a href="#">[8]</a>                                                |

| Median Survival Time (NSCLC patients) | 60 weeks[8] |

Safety: The dose-limiting toxicity was identified as reversible neutropenia. The recommended Phase II dose (RP2D) was established at 400 mg twice daily on a continuous 28-day schedule. [8]

## Phase II Randomized Study in Non-Small Cell Lung Cancer (NSCLC)

This study compared AXL1717 to docetaxel in patients with previously treated, locally advanced or metastatic NSCLC.[9][10]

Efficacy:

| Endpoint                                            | AXL1717 (n=58) | Docetaxel (n=41) | p-value            |
|-----------------------------------------------------|----------------|------------------|--------------------|
| <b>12-week Progression-Free Survival (PFS) Rate</b> | <b>25.9%</b>   | <b>39.0%</b>     | <b>0.19[9][10]</b> |

| Median Overall Survival (OS) | 38.7 weeks | 37.4 weeks | 0.661[10] |

Safety: Some early neutropenic events in the AXL1717 group were serious, with some being fatal. This was managed with dose reduction and increased patient monitoring.[9]

## Comparison with Alternative AXL Inhibitors

While **picropodophyllin** primarily targets IGF-1R, its development has occurred alongside a class of drugs that target the AXL receptor tyrosine kinase, another important pathway in cancer progression and drug resistance. Here, we compare AXL1717's clinical data with that of two prominent AXL inhibitors: bemcentinib and batiraxcept.

The AXL signaling pathway, activated by its ligand Gas6, plays a crucial role in cell survival, proliferation, migration, and invasion. Its upregulation is associated with poor prognosis and resistance to various cancer therapies.[11][12][13]

[Click to download full resolution via product page](#)

**Figure 2:** Overview of the AXL Receptor Signaling Pathway.

## Bemcentinib (BGB324)

Bemcentinib is a first-in-class, selective, oral AXL inhibitor.<sup>[14]</sup> It has been investigated in combination with other anti-cancer agents, particularly in NSCLC.

Clinical Trial Data (Phase II BGBC008 in NSCLC): This trial evaluated bemcentinib in combination with pembrolizumab in patients with previously treated advanced NSCLC.[14][15][16][17][18]

| Endpoint (cAXL-positive patients) | Result          |
|-----------------------------------|-----------------|
| Objective Response Rate (ORR)     | 40%[16]         |
| Median Overall Survival (OS)      | 12.2 months[16] |

## Batiraxcept (AVB-S6-500)

Batiraxcept is a recombinant fusion protein that acts as a decoy receptor for Gas6, thereby inhibiting AXL signaling.[19][20][21] It has been studied in various solid tumors, including clear cell renal cell carcinoma (ccRCC).

Clinical Trial Data (Phase 1b/2 in ccRCC): This study evaluated batiraxcept in combination with cabozantinib.[19][20][21]

| Endpoint (Combination Therapy)               | Result  |
|----------------------------------------------|---------|
| Objective Response Rate (ORR)                | 46%[19] |
| 6-month Progression-Free Survival (PFS) Rate | 79%[19] |

## Experimental Protocols

### Picropodophyllin (AXL1717) Trials - General Protocol Design

- Phase I (Malignant Astrocytomas): This was a single-center, open-label, dose-escalation study. Patients received AXL1717 orally twice daily in 35-day cycles (28 days on, 7 days off). The starting dose was 300 mg twice daily, with de-escalation to 215 mg twice daily in some patients due to toxicity.[1][2][22]
- Phase Ia/b (Advanced Solid Tumors): This was a prospective, single-armed, open-label, dose-finding study. Phase Ia involved single-day dosing, while Phase Ib involved multi-day

dosing (up to 28 days) to determine the RP2D.[7][8]

- Phase II (NSCLC): This was an open-label, randomized, multicenter study. Patients were randomized 3:2 to receive either AXL1717 (400 mg, later 300 mg, orally twice daily) or docetaxel (75 mg/m<sup>2</sup> intravenously every 21 days) for a treatment duration of 12 weeks.[9][10]

## Bemcentinib (BGBC008) - Phase II NSCLC Trial Protocol

- Study Design: This was an open-label, multi-center, single-arm, two-stage study.[15][16]
- Treatment: Patients received bemcentinib (400 mg loading dose, then 200 mg daily) in combination with pembrolizumab (200 mg every 3 weeks).[15][16]
- Patient Population: Patients with advanced NSCLC who had progressed after platinum-based chemotherapy.[16]

## Batiraxcept - Phase 1b/2 ccRCC Trial Protocol

- Study Design: This was a Phase 1b/2, open-label, multi-part study. The Phase 1b portion was a 3+3 dose-escalation design.[19][20][21][23]
- Treatment: Patients received batiraxcept (15 mg/kg or 20 mg/kg) in combination with cabozantinib (60 mg daily).[19][20][21]
- Patient Population: Patients with advanced or metastatic clear cell renal cell carcinoma who had received prior front-line treatment.[19][20][21]

## Conclusion

The clinical development of **picropodophyllin** (AXL1717) has demonstrated modest anti-tumor activity, particularly in inducing stable disease in some heavily pretreated patient populations. However, the Phase II trial in NSCLC did not show superiority over standard chemotherapy. The primary dose-limiting toxicity observed was neutropenia.

In comparison, targeted AXL inhibitors like bemcentinib and batiraxcept, often used in combination therapies, have shown promising objective response rates in specific cancer types. The differing mechanisms of action and target patient populations make direct

comparisons challenging. **Picropodophyllin**'s development as a single agent targeting the IGF-1R pathway faced hurdles, while the field of AXL inhibition continues to evolve with a focus on combination strategies to overcome drug resistance. Further research is needed to identify patient populations that may derive the most benefit from IGF-1R or AXL targeted therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase I clinical trial of AXL1717 for treatment of relapsed malignant astrocytomas: analysis of dose and response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BerGenBio Announces Positive Data From Phase 2 Trial of Bemcentinib in Combination with Pembrolizumab in 2L+ NSCLC Patients [prnewswire.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. onclive.com [onclive.com]

- 17. targetedonc.com [targetedonc.com]
- 18. Bemcentinib (BGB324) in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. onclive.com [onclive.com]
- 21. urotoday.com [urotoday.com]
- 22. obesityhealthmatters.com [obesityhealthmatters.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Picropodophyllin (AXL1717): A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173353#meta-analysis-of-picropodophyllin-clinical-trial-data-axl1717>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)